molecular formula C14H19NO3 B1280969 Benzyl 6-oxohexylcarbamate CAS No. 98648-05-6

Benzyl 6-oxohexylcarbamate

Cat. No. B1280969
CAS RN: 98648-05-6
M. Wt: 249.3 g/mol
InChI Key: XPGMGPSEWHRDSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl carbamate derivatives can involve several steps, including iodolactamization, which is a key step in producing enantioselective compounds, as described in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Lithiated benzyl carbamates, which show configurational lability, can be used in asymmetric synthesis to obtain highly enantioenriched secondary benzyl carbamates . Additionally, nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters can be controlled to proceed with either inversion or retention of stereochemistry .

Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives can be complex and is often elucidated using techniques such as X-ray diffraction, as seen in the study of 4-benzyl-5-oxomorpholine-3-carbamide . Computational methods like Density Functional Theory (DFT) are also employed to optimize molecular geometry and predict vibrational frequencies, which are then compared with experimental data .

Chemical Reactions Analysis

Benzyl carbamate derivatives can undergo various chemical reactions, including cross-dehydrogenative coupling to form compounds like 11H-benzo[a]carbazoles . Rhodium-catalyzed annulation reactions can also be used to synthesize diversely substituted benzo[a]carbazoles . The reactivity of these compounds can be further explored through computational studies, which help identify potential reactive sites and investigate autoxidation and degradation properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structure. Studies have shown that these compounds can exhibit significant biological activity, including antineoplastic and antifilarial properties . Theoretical studies can provide insights into properties such as bond dissociation energies, molecular electrostatic potential, and non-linear optical behavior . Additionally, molecular dynamics and docking studies can predict the interaction of these compounds with biological targets, as seen in the docking of 4-benzyl-5-oxomorpholine-3-carbamide with a pyrrole inhibitor .

Scientific Research Applications

Summary of the Application

“Benzyl 6-oxohexylcarbamate” has been used in the “benzyl alcohol route” for the synthesis of multimetal and doped metal oxides . This method is versatile and has the potential to create materials that were previously only accessible through solid-state reactions .

Methods of Application or Experimental Procedures

The “benzyl alcohol route” involves the use of benzyl alcohol as a solvent and reactant to facilitate the formation of metal oxide nanoparticles . In one example, 5-6 nm ZnAl2O4 nanoparticles were synthesized, which formed flower-like aggregates through the oriented attachment crystallization mechanism .

Results or Outcomes

The “benzyl alcohol route” has been successful in synthesizing various metal oxide nanoparticles . In the specific example mentioned, the synthesized ZnAl2O4 nanoparticles formed flower-like aggregates .

2. Application in the Condensation with Glyoxal

Summary of the Application

“Benzyl 6-oxohexylcarbamate” has been used in an acid-catalyzed condensation with glyoxal . This reaction was carried out in a range of polar protic and aprotic solvents .

Methods of Application or Experimental Procedures

The condensation between “Benzyl 6-oxohexylcarbamate” and glyoxal was carried out in a ratio of 2:1 in various solvents . The reaction was acid-catalyzed .

Results or Outcomes

The condensation led to the discovery of a new process occurring during the cascade condensation of glyoxal with ammonia derivatives . It also revealed several processes that hinder the formation of caged structures .

For instance, similar compounds are often used in the synthesis of other complex molecules, as protective groups in organic synthesis, or as intermediates in the production of pharmaceuticals or other chemically synthesized products .

For instance, similar compounds are often used in the synthesis of other complex molecules, as protective groups in organic synthesis, or as intermediates in the production of pharmaceuticals or other chemically synthesized products .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

benzyl N-(6-oxohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,11H,1-2,6-7,10,12H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGMGPSEWHRDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 6-oxohexylcarbamate

Synthesis routes and methods

Procedure details

0.32 ml (4.40 mmol) of dimethyl sulfoxide is added dropwise under nitrogen to a solution of 0.19 ml (2.20 mmol) of oxalyl chloride in 10 ml of methylene chloride which is being stirred at -50°. The mixture is stirred for 15 minutes, and then 0.5 g (2 mmol) of 6-(N-benzyloxycarbonylamino)hexan-1-ol is added. Stirring is continued at -50° for 25 minutes, 1.78 ml (10 mmol) of N-ethyl-N,N-diisopropylamine are added dropwise and the mixture is poured into 10 ml of ice-water. The organic phase is separated off and the aqueous phase is extracted with 10 ml of methylene chloride. The organic phases are combined, washed twice with 5 ml of N-hydrochloric acid each time and once with 10 ml of saturated sodium chloride solution, dried over magnesium sulfate and concentrated to dryness by evaporation. The resulting oil is purified by chromatography on silica gel with hexane/ethyl acetate (1:1) as eluant. 6-(N-benzyloxycarbonylamino)hexanal is obtained.
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1.78 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
10 mL
Type
reactant
Reaction Step Four

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